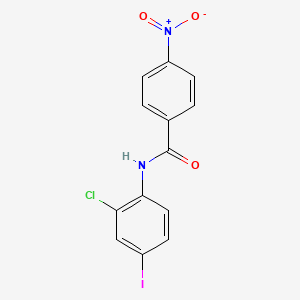
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with a nitro group on the benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloro-4-iodoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated product is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing the nitro group.
Major Products
Substitution: Products include derivatives where the chloro or iodo groups are replaced with other functional groups.
Reduction: The major product is the corresponding amine derivative.
科学研究应用
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用机制
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-iodophenyl)acetamide
- N-(2-chloro-4-iodophenyl)-2-methylpropanamide
- N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring, along with a nitro group on the benzamide moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-11-7-9(15)3-6-12(11)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPMPPZJSRHLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[[3-[2-(2,5-dichlorophenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4991637.png)
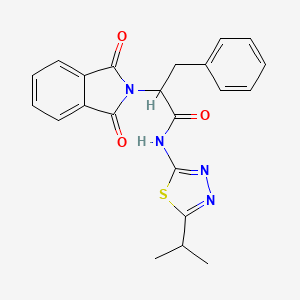
![(3'R*,4'R*)-1'-[4-(1-piperidinyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4991647.png)
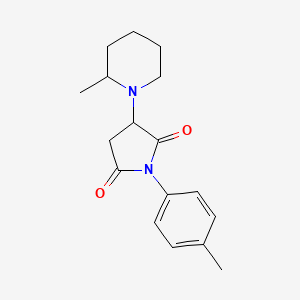
![isopropyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4991659.png)
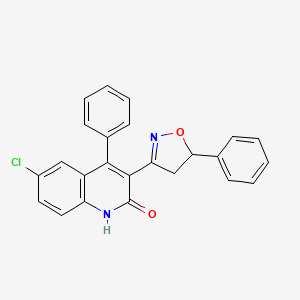
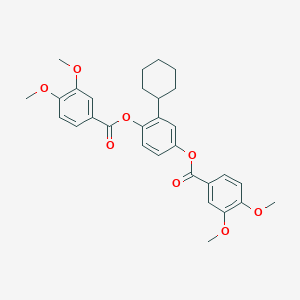
![N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide](/img/structure/B4991678.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4991687.png)
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]butanamide}](/img/structure/B4991693.png)
![[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone](/img/structure/B4991707.png)
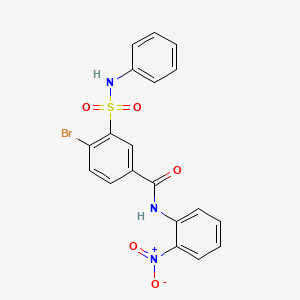
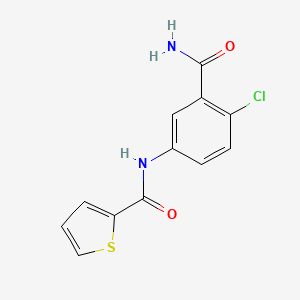
![2-amino-4-(2-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4991735.png)
